N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide
説明
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide, also known as IB-MECA, is a small molecule that belongs to the family of adenosine receptor agonists. IB-MECA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
作用機序
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide acts by binding to the A3 adenosine receptor, which is expressed on various cell types, including cancer cells, immune cells, and endothelial cells. Activation of the A3 adenosine receptor by N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways mediate the anti-tumor, anti-inflammatory, and immunosuppressive effects of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide inhibits tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of pro-tumor genes. In inflammatory diseases, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide suppresses the immune response by reducing the activity of T cells and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the A3 adenosine receptor signaling pathway. However, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective A3 adenosine receptor agonists that can overcome the limitations of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and immunosuppressive effects of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been studied for its potential therapeutic applications in various diseases. In cancer, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to inhibit tumor growth and metastasis in animal models by activating the A3 adenosine receptor. In inflammatory diseases, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to suppress the immune response by reducing the activity of T cells.
特性
IUPAC Name |
3-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)17(21)19-15-7-9-16(10-8-15)20-18(22)14-6-4-5-13(3)11-14/h4-12H,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVJISUDJTDJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。